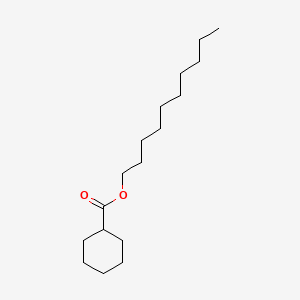

Decyl cyclohexanecarboxylate

Description

Decyl cyclohexanecarboxylate (CAS 93479-48-2) is an alicyclic ester with the chemical formula C₁₇H₃₂O₂ and a molecular weight of 268.43 g/mol . Structurally, it consists of a decyl (C₁₀H₂₁) chain esterified to a cyclohexanecarboxylic acid moiety. Its cyclohexane ring confers unique steric and electronic properties, distinguishing it from linear or aromatic esters.

Properties

CAS No. |

93479-48-2 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

decyl cyclohexanecarboxylate |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h16H,2-15H2,1H3 |

InChI Key |

MOZHOBFQUILDKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl cyclohexanecarboxylate is typically synthesized through the esterification reaction between cyclohexanecarboxylic acid and decanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high conversion rates and product yields .

Chemical Reactions Analysis

Types of Reactions: Decyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanecarboxylic acid and decanol.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester to alcohols and alkanes.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed:

Hydrolysis: Cyclohexanecarboxylic acid and decanol.

Oxidation: Cyclohexanecarboxylic acid and decanoic acid.

Reduction: Cyclohexanol and decane.

Scientific Research Applications

Decyl cyclohexanecarboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biological assays and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry: Utilized in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing

Mechanism of Action

The mechanism of action of decyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and decanol, which can then participate in further biochemical reactions. The ester can also interact with lipid membranes, altering their fluidity and permeability, which is beneficial in drug delivery applications .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : this compound has a higher molecular weight than shorter-chain esters (e.g., ethyl or butyl derivatives), contributing to lower volatility .

- Ring Structure : Unlike decyl benzoate (aromatic), its cyclohexane ring reduces conjugation, affecting solubility and electronic properties .

- Reactivity : Decyl acrylate’s vinyl group makes it more reactive in polymerization compared to saturated esters .

Metabolic and Environmental Behavior

- Anaerobic Degradation : Cyclohexanecarboxylate esters are metabolized via CoA ligation and dehydrogenation, diverging from aromatic esters like benzoates, which require ring hydroxylation .

- Volatility : Shorter-chain esters (e.g., ethyl or butyl) evaporate more readily, influencing their environmental persistence and roles in flavor release .

Research Findings and Gaps

- Orthogonality in Synthetic Systems : Cyclohexanecarboxylate-based inducers exhibit minimal cross-talk with pathways responsive to phenylglyoxylate or salicylate, making them valuable for multi-gene circuits .

- Industrial Use: Decyl esters with alicyclic groups are understudied compared to glucoside-based surfactants, suggesting opportunities for novel applications .

Biological Activity

Decyl cyclohexanecarboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- CAS Number : 1654-86-0

The structure of this compound features a cyclohexane ring substituted with a carboxylate group and a decyl chain, which contributes to its solubility and interaction with biological membranes.

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the efficacy of various compounds against bacterial strains, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) : Ranges from 100 to 200 µg/mL against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC50 Values :

- HeLa Cells: 50 µg/mL

- MCF-7 Cells: 70 µg/mL

These results suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Microbiology examined the antimicrobial efficacy of this compound in food preservation. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 180 |

| Listeria monocytogenes | 200 |

This study highlights the potential application of this compound as a natural preservative in food products.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation reported in Cancer Letters, researchers explored the cytotoxic effects of this compound on human cancer cell lines. The findings were as follows:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 50 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 | 70 | Cell cycle arrest at G2/M phase |

These results indicate that this compound may induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.